molecular formula C9H12N2O2 B13538127 ethyl 5-cyclopropyl-1H-imidazole-4-carboxylate

ethyl 5-cyclopropyl-1H-imidazole-4-carboxylate

Cat. No.: B13538127
M. Wt: 180.20 g/mol
InChI Key: GNNMKXIBMLYZJX-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopropyl-1H-imidazole-4-carboxylate is a heterocyclic compound that contains an imidazole ring substituted with a cyclopropyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyclopropyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl 4-chloro-1H-imidazole-5-carboxylate in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclopropyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Ethyl 5-cyclopropyl-1H-imidazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of ethyl 5-cyclopropyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 5-cyclopropyl-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-methyl-1H-imidazole-4-carboxylate: Similar structure but with a methyl group instead of a cyclopropyl group.

    Ethyl 5-bromo-1H-imidazole-4-carboxylate: Contains a bromine atom instead of a cyclopropyl group.

    Ethyl 5-fluoro-1H-imidazole-4-carboxylate: Contains a fluorine atom instead of a cyclopropyl group.

Each of these compounds has unique properties and applications, with this compound being distinguished by its cyclopropyl group, which can impart different chemical and biological activities.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 5-cyclopropyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-7(6-3-4-6)10-5-11-8/h5-6H,2-4H2,1H3,(H,10,11)

InChI Key

GNNMKXIBMLYZJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC=N1)C2CC2

Origin of Product

United States

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